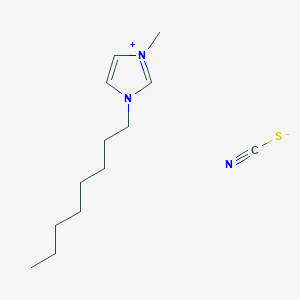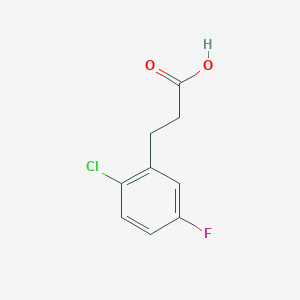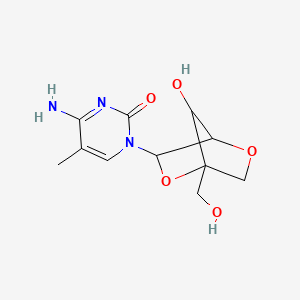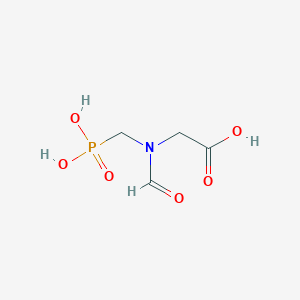
1-octyl-3-MethyliMidazoliuM thiocyanate
Übersicht
Beschreibung
1-Octyl-3-MethyliMidazoliuM thiocyanate is an ionic liquid . Ionic liquids are composed entirely of anions and cations, and have very low melting points . They have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties .
Molecular Structure Analysis
The molecular formula of this compound is C13H23N3S, and its molecular weight is 253.40682 . For a detailed molecular structure, further studies or simulations such as Density Functional Theory (DFT) calculations might be needed .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, ionic liquids in general have been used in various chemical reactions due to their unique properties .Physical And Chemical Properties Analysis
Ionic liquids like this compound have unique physical and chemical properties. They have high conductivity, high thermal stability, and a wide electrochemical window . The densities, dynamic viscosities, and electrical conductivities of similar ionic liquids have been measured as functions of temperature .Wissenschaftliche Forschungsanwendungen
1. Membrane Technology and Ionic Liquids
1-Octyl-3-methylimidazolium thiocyanate has been utilized in membrane technology. Thiocyanate-based ionic liquids, including this compound, are effective in preparing membranes for separation and purification processes. These membranes have been explored for their thermophysical properties, such as density, speed of sound, and viscosity, in various solutions (Shekaari, Zafarani-Moattar, & Golmohammadi, 2019).
2. Supercapacitor Electrodes
Thiocyanate-functionalized ionic liquids, including this compound, have shown promise in enhancing the electrochemical performance of supercapacitor electrodes. These ionic liquids have been used as electrolytes in ZnFe2O4 nanoflake-based supercapacitor electrodes, exhibiting improved specific capacitance, cycle stability, and energy density compared to other ionic liquids (Vadiyar et al., 2015).
3. Catalysis in Organic Synthesis
This compound has been used in organic synthesis as a catalyst. It has been involved in the regioselective thiocyanation of indoles, anilines, pyrroles, and their derivatives, providing high yields and short reaction times (Rezayati et al., 2016).
4. Ionic Liquid as a Medium for Chemical Reactions
This ionic liquid has been used as both a medium and a reactant in the synthesis of alkyl thiocyanates from corresponding alkyl halides. The process demonstrates the recyclability and reusability of the ionic liquid in such reactions (Kamal & Chouhan, 2005).
5. Investigating Ionic Liquids' Dynamics and Structure
This compound has been used as a local probe in ultrafast two-dimensional infrared spectroscopy studies. These studies help in understanding the local structure and dynamics of ionic liquids, particularly in relation to solute concentration and solute counterion (Ren et al., 2015).
6. Vapor-Liquid Equilibria in Ionic Liquids
The vapor-liquid equilibria of this compound with water and ethanol have been studied to understand the molecular interactions and hydrogen bonding capabilities of this ionic liquid (Khan et al., 2015).
7. Aggregation Behavior in Aqueous Solutions
The aggregation behavior of this compound in aqueous solutions has been explored, contributing to our understanding of the shapes and sizes of aggregates and their formation above critical concentrations (Bowers et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERYPLVSMOTOM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287641.png)
![3-((5-((2-oxo-2-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3287648.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287661.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287664.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B3287672.png)
![N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287680.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3287688.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)